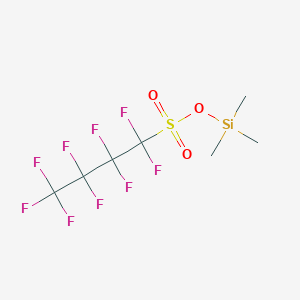

Trimethylsilyl nonafluorobutanesulfonate

概要

説明

Trimethylsilyl nonafluorobutanesulfonate is a chemical compound with the molecular formula C₇H₉F₉O₃SSi and a molecular weight of 372.28 g/mol . It is known for its unique properties, including high thermal stability and resistance to hydrolysis. This compound is often used in various chemical reactions and industrial applications due to its ability to introduce the trimethylsilyl group into molecules.

準備方法

Synthetic Routes and Reaction Conditions

Trimethylsilyl nonafluorobutanesulfonate can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

Trimethylsilyl nonafluorobutanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Bases: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with an alcohol would produce a nonafluorobutanesulfonate ester and trimethylsilanol .

科学的研究の応用

Organic Synthesis Applications

Trimethylsilyl nonafluorobutanesulfonate is predominantly employed in organic synthesis due to its ability to introduce sulfonyl groups into organic molecules. Some notable applications include:

- Preparation of Triarylsulfonium Salts: The compound can react with aryl Grignard reagents to produce triarylsulfonium salts, which are valuable intermediates in the production of various organic compounds. This method allows for the introduction of functional groups that can be further modified for specific applications .

- Synthesis of Nicotinamide Derivatives: It has been utilized in the synthesis of nicotinamide ribofuranoside salts, demonstrating its utility in pharmaceutical chemistry. The compound facilitates the formation of these salts under mild conditions, making it an attractive option for drug development .

Materials Science

In materials science, this compound is used to modify surfaces and enhance material properties:

- Surface Modification: The compound can be employed to modify the surfaces of polymers and other materials, imparting desirable properties such as hydrophobicity or increased adhesion. This application is particularly relevant in the development of coatings and adhesives .

- Fluorinated Polymers: Its incorporation into polymer matrices can lead to the formation of fluorinated polymers with enhanced chemical resistance and thermal stability, making them suitable for use in harsh environments.

Pharmaceutical Development

This compound plays a critical role in pharmaceutical research:

- Drug Synthesis: The compound's ability to introduce sulfonyl groups makes it valuable in the synthesis of various pharmaceuticals. For instance, it has been used in the preparation of sulfonamide drugs, which are important antibiotics .

- Prodrug Development: Its reactivity allows for the design of prodrugs that can be activated under physiological conditions, improving drug delivery and efficacy.

Case Study 1: Synthesis of Triarylsulfonium Salts

A study demonstrated the effective use of this compound in synthesizing triarylsulfonium salts from aryl Grignard reagents. The reaction conditions were optimized to maximize yield while minimizing side products. The resulting sulfonium salts were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential utility in further synthetic applications .

Case Study 2: Application in Drug Development

In another case study focused on pharmaceutical applications, researchers utilized this compound to synthesize a series of nicotinamide derivatives. The study highlighted how these derivatives exhibited improved bioavailability compared to their parent compounds, demonstrating the reagent's significance in enhancing drug properties through structural modification .

作用機序

The mechanism by which trimethylsilyl nonafluorobutanesulfonate exerts its effects involves the transfer of the trimethylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom or another functional group on the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

類似化合物との比較

Similar Compounds

Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a nonafluorobutanesulfonate group.

Trimethylsilyl chloride: Used for introducing the trimethylsilyl group but lacks the sulfonate functionality.

Uniqueness

Trimethylsilyl nonafluorobutanesulfonate is unique due to its combination of the trimethylsilyl group and the nonafluorobutanesulfonate group, which imparts high thermal stability and resistance to hydrolysis. This makes it particularly useful in applications requiring these properties .

生物活性

Trimethylsilyl nonafluorobutanesulfonate (TMS-NFBS) is a specialized chemical compound known for its unique properties and applications in various scientific fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and implications in biochemical studies.

Chemical Structure and Properties

TMS-NFBS is characterized by its trimethylsilyl group attached to a nonafluorobutanesulfonate moiety. It has a boiling point of 70°C at 12 mmHg and a density of 1.438 g/cm³, indicating its stability under certain conditions. This compound is primarily utilized for the protection of hydroxyl groups in organic synthesis, facilitating further reactions without interference from alcohol functionalities.

Mechanism of Action

The primary mechanism involves the formation of trialkylsilyl ethers through silylation, which modifies the chemical structure of metabolites. This interaction significantly impacts cellular processes by altering cell signaling pathways and gene expression. The compound's ability to protect alcohol groups allows for selective reactions in complex biological systems.

Cellular Effects

TMS-NFBS exhibits notable effects on various cell types, influencing metabolic activities depending on dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in metabolic pathways, potentially leading to toxicity.

Biochemical Pathways

The compound plays a crucial role in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. This application enhances the detection and quantification of biomolecules by improving their volatility and stability during analysis.

Dosage Effects in Animal Models

Research indicates that varying dosages of TMS-NFBS can lead to different biological outcomes. For instance, studies have shown that higher concentrations can induce metabolic stress in animal models, leading to altered gene expression related to stress response pathways.

Comparative Studies

A study comparing TMS-NFBS with other silylating agents revealed that it provides superior stability and protection for sensitive functional groups during biochemical assays. This characteristic makes it a preferred choice in laboratory settings where precise control over chemical reactions is required .

Applications in Scientific Research

TMS-NFBS is widely used across several domains:

- Organic Chemistry : As a reagent for introducing trimethylsilyl groups into molecules, it protects functional groups during synthesis.

- Biological Research : It modifies biomolecules to enhance their stability and solubility, facilitating various assays and experiments.

- Industrial Applications : Utilized in the production of specialty chemicals requiring high thermal stability and resistance to hydrolysis .

Data Table: Summary of Biological Activity

| Parameter | Effect |

|---|---|

| Low Dose Impact | Minimal effect on cellular function |

| High Dose Impact | Significant changes in metabolic activities |

| Mechanism of Action | Formation of trialkylsilyl ethers |

| Biochemical Role | Derivatization for GC-MS analysis |

| Applications | Organic synthesis, biological modification, industrial use |

特性

IUPAC Name |

trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIPIKYUVSCYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380753 | |

| Record name | Trimethylsilyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68734-62-3 | |

| Record name | Trimethylsilyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl nonafluoro-1-butanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Trimethylsilyl nonafluorobutanesulfonate a suitable reagent for silylating 1,3-dithietane 1,1,3,3-tetroxide?

A1: The research highlights the difficulty of performing substitution reactions on 1,3-dithietane 1,1,3,3-tetroxide (also known as sulfene dimer). This compound, in the presence of triethylamine, enables the successful silylation of the compound. This success is likely due to the reagent's ability to act as a strong silylating agent, facilitating the introduction of trimethylsilyl groups onto the 1,3-dithietane 1,1,3,3-tetroxide scaffold. This methodology led to the synthesis of various silylated derivatives, including the first enol ether of a sulfone, 1-(tirmethylsiloxy)-2,4,4-tris(trimethylsilyl)-1,3-dithiet-1-ene 1,3,3,-trioxide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。